molecular formula C11H15N5O4 B12064252 6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine

6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine

Cat. No.: B12064252
M. Wt: 281.27 g/mol
InChI Key: MXYRZDAGKTVQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-9-(1-deoxy-β-D-psicofuranosyl)purine (CAS: 16848-12-7) is a synthetic purine nucleoside analog characterized by a psicofuranose sugar moiety instead of the natural ribose or deoxyribose found in canonical nucleosides. Its molecular formula is C₁₁H₁₅N₅O₄, with structural features including a purine base (6-amino substitution) and a 1-deoxy-β-D-psicofuranosyl sugar. Psicose, a C3 epimer of fructose, confers distinct stereochemical and physicochemical properties compared to ribose-based analogs .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-2-methyloxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-11(8(19)7(18)5(2-17)20-11)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,17-19H,2H2,1H3,(H2,12,13,14)

InChI Key

MXYRZDAGKTVQIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C(O1)CO)O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine involves several steps. The synthetic routes typically include the formation of the purine ring followed by the attachment of the 1-deoxy-beta-d-psicofuranosyl moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups on the purine ring, potentially modifying its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and interaction with biological targets.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Properties

Cordycepin has been extensively studied for its antiviral properties, particularly against viruses such as hepatitis C and influenza. Research indicates that cordycepin exhibits inhibitory effects on viral replication by interfering with the synthesis of viral RNA.

  • Mechanism of Action : Cordycepin is incorporated into viral RNA, leading to premature termination of RNA synthesis. This mechanism has been demonstrated in studies involving the hepatitis C virus (HCV), where cordycepin showed significant antiviral activity at micromolar concentrations .
  • Case Studies :
    • In a study published in Antiviral Research, cordycepin was shown to inhibit HCV replication in vitro, suggesting its potential as a therapeutic agent for HCV infections .
    • Another study indicated that cordycepin effectively reduced the viral load in influenza-infected cells, supporting its use as a broad-spectrum antiviral agent .

Cancer Therapy

Cordycepin has garnered attention for its anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

  • Mechanism of Action : The compound acts by inhibiting the activity of certain enzymes involved in nucleic acid metabolism, leading to the suppression of cancer cell proliferation. Additionally, it can modulate signaling pathways related to cell survival and apoptosis .
  • Case Studies :
    • A study published in Cancer Letters reported that cordycepin inhibited the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis .
    • Another research highlighted its effectiveness against breast cancer cells, where it was found to enhance the cytotoxic effects of conventional chemotherapy agents .

Plant Growth Regulation

In agricultural science, cordycepin has been identified as a potential plant growth regulator. It affects various physiological processes in plants.

  • Effects on Plants : Research indicates that cordycepin can promote seed germination and enhance root development. Its application has been linked to increased biomass and improved stress tolerance in plants .
  • Case Studies :
    • An experiment demonstrated that treating rice seedlings with cordycepin resulted in enhanced growth parameters compared to untreated controls .
    • Another study showed that cordycepin application improved drought resistance in maize by enhancing root system architecture and water retention capabilities .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Antiviral PropertiesIncorporation into viral RNA, leading to terminationInhibits HCV and influenza virus replication
Cancer TherapyInduces apoptosis and inhibits nucleic acid metabolismSuppresses growth in lung and breast cancer cells
Plant Growth RegulationEnhances germination and root developmentImproves growth parameters and stress tolerance

Mechanism of Action

The mechanism of action of 6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine involves its interaction with viral and cellular DNA. The compound inhibits viral replication by interfering with DNA synthesis, thereby preventing the proliferation of viruses. In cancer cells, it disrupts DNA synthesis, leading to cell death and inhibition of tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adenosine (6-Amino-9-β-D-ribofuranosyl-9H-purine)

  • Structure: Adenosine features a ribofuranose sugar linked to adenine via a β-N9-glycosidic bond.
  • Key Differences: Sugar moiety: Ribose (with a hydroxyl group at C2') vs. psicose (1-deoxy with distinct stereochemistry at C3). Biological Role: Adenosine regulates cardiovascular function, neurotransmission, and energy metabolism via adenosine receptors . In contrast, the 1-deoxy-psicofuranosyl group in the target compound likely alters receptor binding and metabolic stability.

6-Amino-9-(2-deoxy-D-erythro-pent-1-enofuranosyl)purine

  • Structure : Contains a 2-deoxyribose analog with an unsaturated 1',2'-bond.
  • Key Differences: Sugar Unsaturation: The 1',2'-double bond introduces rigidity, affecting conformational flexibility and enzymatic processing . Synthesis: Prepared via elimination of hydrogen iodide from iodinated adenosine derivatives, followed by hydrogenation to yield deoxyadenosines .
  • Biological Relevance : Unsaturated sugars are intermediates in synthetic routes to antiviral or antimetabolite nucleosides.

β-D-Arabinosyl-6-mercaptopurine

  • Structure: Arabinose sugar (C2' hydroxyl in axial configuration) with a 6-thiol substitution on the purine.
  • Key Differences: Sugar Configuration: Arabinose’s stereochemistry (C2' axial OH) vs. psicose’s C3 epimerism. Functional Group: Thiol (-SH) substitution at C6 enhances reactivity as an antimetabolite, inhibiting enzymes like cytidylate reductase in tumors .
  • Therapeutic Use : Demonstrates antitumor activity in leukemia and sarcoma models, often synergizing with azaserine .

9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine

  • Structure : 2-deoxyribose sugar with a methyl group at C6 of the purine.
  • Sugar Modification: 2-deoxyribose mimics DNA nucleosides, favoring incorporation into DNA over RNA .
  • Physicochemical Data : Molecular formula C₁₁H₁₄N₄O₃ (vs. C₁₁H₁₅N₅O₄ for the target compound), with distinct NMR and mass spectral profiles .

Fludarabine Phosphate Impurity A (6-Amino-9-(β-D-arabinofuranosyl)-purine 5'-phosphate)

  • Structure: Arabinose sugar with a 5'-phosphate group.
  • Key Differences :
    • Phosphorylation : Enhances solubility and mimics nucleotide triphosphates, enabling incorporation into DNA during replication.
    • Therapeutic Impact : Acts as a chain terminator in DNA synthesis, with applications in leukemia treatment. The target compound lacks this phosphorylation, limiting direct antimetabolite activity .

Comparative Data Table

Compound Name Sugar Moiety Purine Substitution Key Functional Differences Biological Activity/Applications Reference
6-Amino-9-(1-deoxy-β-D-psicofuranosyl)purine 1-Deoxy-β-D-psicofuranose 6-Amino C3 stereochemistry, reduced hydrophilicity Underexplored; structural analog
Adenosine β-D-Ribofuranose None Natural ribose, hydroxyl at C2' Cardiovascular regulation, signaling
6-Amino-9-(2-deoxy-D-erythro-pent-1-enofuranosyl)purine 1',2'-Unsaturated 2-deoxyribose 6-Amino Conformational rigidity Synthetic intermediate for deoxy nucleosides
β-D-Arabinosyl-6-mercaptopurine β-D-Arabinofuranose 6-Thiol Antimetabolite, inhibits cytidylate reductase Antitumor (leukemia, sarcoma)
9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine 2-Deoxyribose 6-Methyl Enhanced lipophilicity DNA incorporation studies
Fludarabine Phosphate Impurity A β-D-Arabinofuranose + 5'-phosphate 6-Amino Phosphorylated, chain termination Antileukemic agent

Research Findings and Implications

  • Structural-Activity Relationships: Modifications to the sugar (e.g., arabinose vs. psicose) and purine substituents (e.g., thiol, methyl) dictate metabolic stability, receptor affinity, and therapeutic efficacy. For example, arabinose-based compounds () show pronounced antimetabolite effects, while unsaturated sugars () serve as synthetic intermediates.
  • Pharmacokinetic Considerations: Methyl or thiol groups enhance lipophilicity but may increase toxicity, as seen in β-D-arabinosyl-6-mercaptopurine’s fetal toxicity at high doses .
  • Unanswered Questions: The biological activity of 6-Amino-9-(1-deoxy-β-D-psicofuranosyl)purine remains uncharacterized in the provided evidence.

Biological Activity

6-Amino-9-(1-deoxy-beta-D-psicofuranosyl)purine, a purine nucleoside, exhibits significant biological activities, particularly in the fields of oncology and virology. Its structure, characterized by an amino group at the 6-position and a deoxysugar moiety, positions it as a potential candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The chemical formula of 6-Amino-9-(1-deoxy-beta-D-psicofuranosyl)purine is C11H13N5O5C_{11}H_{13}N_{5}O_{5}. The compound is notable for its ability to undergo various chemical reactions, including glycosylation and phosphorylation, which are crucial for its biological activity. It can also be hydrolyzed to yield its constituent parts: the purine base and the sugar moiety.

The biological activity of this compound primarily involves:

  • Inhibition of Nucleic Acid Synthesis : It interferes with DNA synthesis in both viral pathogens and cancer cells, leading to reduced proliferation.
  • Adenosine Deaminase Inhibition : By inhibiting this enzyme, it increases deoxyadenosine levels, promoting apoptosis in cancer cells.
  • Antiviral Activity : It has shown promise in treating viral infections, including hepatitis C, by disrupting viral replication processes .

Antitumor Effects

Studies have demonstrated that 6-Amino-9-(1-deoxy-beta-D-psicofuranosyl)purine can suppress tumor progression by downregulating genes associated with cell proliferation. For instance:

  • Case Study : In vitro experiments indicated a significant reduction in the growth of HeLa and HL-60 cancer cell lines when treated with this compound at concentrations around 10 µM .

Antiviral Properties

The compound has been investigated for its efficacy against various viruses. Its mechanism includes:

  • Inhibition of Viral Replication : By disrupting the synthesis of viral nucleic acids, it limits the ability of viruses to replicate within host cells.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to 6-Amino-9-(1-deoxy-beta-D-psicofuranosyl)purine:

Compound NameStructural FeaturesBiological Activity
AdenosineNucleoside with riboseEnergy transfer, signaling
NebularineNucleoside with different sugarAntiviral properties
CoformycinPurine analogInhibitor of adenosine deaminase
6-Amino-9-(1-deoxy-beta-D-psicofuranosyl)purine Deoxysugar configurationAntitumor and antiviral agent

Uniqueness : This compound's specific deoxysugar configuration and dual role as both an antitumor and antiviral agent distinguish it from other nucleosides.

Synthesis and Evaluation Studies

Research has focused on synthesizing analogs of 6-Amino-9-(1-deoxy-beta-D-psicofuranosyl)purine to evaluate their biological activities. Notable findings include:

  • Binding Studies : Compounds similar in structure were found to interact with RNA and DNA, affecting their stability and function .
  • Therapeutic Potential : Its unique structure allows for potential modifications that could enhance its efficacy as a therapeutic agent against various diseases .

Q & A

Q. What are the primary synthetic routes for 6-Amino-9-(1-deoxy-beta-d-psicofuranosyl)purine, and what reaction conditions are critical?

The compound is synthesized via elimination and hydrogenation steps, as demonstrated in analogous nucleoside syntheses. For example, adenosine derivatives are converted by eliminating hydrogen iodide from iodinated intermediates under controlled conditions (e.g., using NaH in DMF), followed by catalytic hydrogenation to stabilize the sugar moiety. Key conditions include inert atmospheres, precise temperature control (60–80°C), and purification via silica gel chromatography .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are critical. NMR confirms the anomeric configuration (beta-d-psicofuranosyl) and purine substitution patterns, while HRMS validates molecular weight. Compare spectral data with structurally similar compounds, such as 6-dimethyladenosine .

Q. What chromatographic methods ensure high purity for in vitro studies?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or size-exclusion chromatography effectively isolates the compound. Monitor purity using UV detection at 260 nm (purine absorbance). Pharmacopeial standards for related nucleosides recommend ≥98% purity for research-grade material .

Q. How is the stability of this compound assessed under experimental storage conditions?

Conduct accelerated stability studies by exposing the compound to varying temperatures (-20°C, 4°C, 25°C) and humidity levels. Analyze degradation via HPLC at intervals (e.g., 1, 3, 6 months). Lyophilization in amber vials under argon is recommended for long-term storage .

Advanced Research Questions

Q. How can synthetic yields be improved during the elimination step of the psicofuranosyl intermediate?

Optimize the base (e.g., DBU vs. NaH) and solvent polarity (DMF vs. THF) to enhance elimination efficiency. Kinetic studies suggest higher temperatures (70–80°C) and slow addition of the base reduce side reactions. Monitor reaction progress via TLC (CH₂Cl₂:MeOH 9:1) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Systematically compare assay conditions (e.g., cell lines, incubation times, and control compounds). For instance, discrepancies in phosphodiesterase inhibition may arise from varying ATP concentrations or enzyme isoforms. Validate findings using orthogonal assays (e.g., radiolabeled substrate vs. fluorescence-based methods) .

Q. How can the purine ring be functionalized to enhance antiviral activity while retaining metabolic stability?

Introduce C-2 or C-6 substituents (e.g., vinyl or heteroaryl groups) via Sonogashira coupling or Heck reactions. For metabolic stability, replace labile hydroxyl groups on the sugar moiety with fluorine or methyl groups. Assess stability in liver microsome assays .

Q. What computational approaches predict binding affinity to target enzymes like phosphodiesterases?

Use molecular docking (AutoDock Vina) with crystal structures of human phosphodiesterase isoforms (e.g., PDE4B). Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding mode stability. Compare results with methylated purine analogs .

Q. How can analogs be designed to improve blood-brain barrier (BBB) penetration?

Apply Lipinski’s Rule of Five and polar surface area (PSA) calculations to prioritize lipophilic analogs. Introduce prodrug moieties (e.g., ester-linked groups) to enhance passive diffusion. Validate using in vitro BBB models (e.g., hCMEC/D3 cell monolayers) .

Q. What experimental frameworks link this compound’s activity to broader biochemical pathways?

Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map effects on purine metabolism or nucleotide signaling. Use CRISPR-Cas9 knockout models to identify target genes (e.g., adenosine receptors). Align findings with theoretical frameworks like purinergic signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.